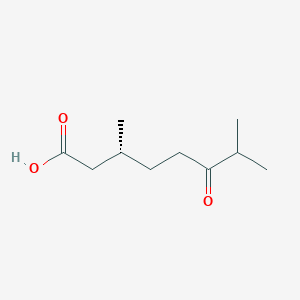

(3R)-3,7-dimethyl-6-oxooctanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38975-38-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(3R)-3,7-dimethyl-6-oxooctanoic acid |

InChI |

InChI=1S/C10H18O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

SCOSFCLSJUKLDZ-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)C)CC(=O)O |

Canonical SMILES |

CC(C)C(=O)CCC(C)CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Putative Biosynthetic Pathways

Detection and Isolation from Natural Sources

The identification of (3R)-3,7-dimethyl-6-oxooctanoic acid in natural matrices has been a subject of interest in the study of terpenoid metabolism. Its presence is often associated with environments where L-menthol is abundant, either in plants or as a result of microbial activity.

While not a primary constituent of most essential oils, this compound has been identified as a metabolite of L-menthol. nih.gov Peppermint (Mentha piperita) is a well-known producer of L-menthol, and the biosynthesis of this monoterpenoid is localized within the oil glands on the plant's aerial surfaces. researchgate.net The metabolic pathways within these glands are complex, and while the primary products are volatile monoterpenes that contribute to the characteristic aroma and flavor of mint, further enzymatic modifications can lead to the formation of less volatile compounds like this compound. Its detection often requires sophisticated analytical techniques due to its relatively low concentrations compared to the major components of the essential oil.

Table 1: Natural Occurrence of this compound

| Natural Source | Precursor Compound |

| Mentha species (e.g., Peppermint) | L-menthol |

Distinguishing between naturally derived and synthetically produced this compound is crucial for regulatory and quality control purposes in the flavor and fragrance industry. The stereochemistry of the molecule, specifically the (3R) configuration, is a key indicator of its biosynthetic origin from L-menthol. Enantioselective analytical methods, such as chiral gas chromatography, are employed to determine the enantiomeric purity of a sample. Natural this compound derived from the metabolism of L-menthol is expected to have a high enantiomeric excess of the (3R)-isomer, whereas synthetic routes may produce a racemic mixture (a mixture of both (3R) and (3S) enantiomers) unless a stereospecific synthesis is employed.

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of this compound is not a de novo process but rather a result of the metabolic transformation of pre-existing monoterpenoids. The pathways involve a series of enzymatic reactions that modify the core structure of L-menthol.

The biosynthetic pathway of L-menthol in peppermint is well-elucidated and begins with the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate. researchgate.net A series of enzymatic steps then convert geranyl diphosphate into L-menthol. researchgate.net this compound is considered a downstream metabolite of L-menthol. nih.gov This metabolic link is significant as the production of the acid is dependent on the initial biosynthesis of L-menthol in the plant.

The conversion of L-menthol to this compound involves several enzymatic steps, primarily involving oxidation. While the complete enzymatic cascade is a subject of ongoing research, it is proposed that cytochrome P-450 monooxygenases play a role in the initial hydroxylation of the p-menthane (B155814) skeleton of L-menthol. nih.gov Subsequent oxidation reactions, potentially involving dehydrogenases, would lead to the opening of the ring structure and the formation of the keto-acid. The stereospecificity of these enzymes ensures the formation of the (3R) enantiomer from the naturally occurring (-)-menthol.

While the direct precursor of this compound is a monoterpenoid, its structure as a branched-chain fatty acid suggests potential intersections with general fatty acid metabolism. The biosynthesis of L-menthol itself utilizes precursors from the isoprenoid pathway, which is distinct from the fatty acid synthase (FAS) pathway. However, once the carbon skeleton of this compound is formed, it may be subject to further metabolism through pathways analogous to fatty acid β-oxidation. This process would involve the sequential removal of two-carbon units, potentially leading to its complete degradation and integration into the central carbon metabolism of the organism. Furthermore, the study of lipase-catalyzed esterification of L-menthol with various fatty acids to form menthol (B31143) esters highlights the interaction between terpenoids and fatty acid metabolism. researchgate.netsemanticscholar.org

Natural Occurrence

Direct evidence documenting the natural occurrence of this compound in specific organisms is not extensively reported in scientific literature. However, its structure strongly suggests it is a derivative of monoterpenoids, a large and diverse class of natural products. Monoterpenes (C10) are common components of plant essential oils and play roles in defense and communication. nih.govnih.gov Given that compounds like citronellic acid (3,7-dimethyl-6-octenoic acid) are known to occur naturally in various plants, it is plausible that this compound exists as a minor metabolic product of such parent compounds in some biological systems. semanticscholar.org

Putative Biosynthetic Pathways

A definitive biosynthetic pathway for this compound has not been elucidated. However, a putative pathway can be proposed based on established principles of terpenoid metabolism. semanticscholar.orgresearchgate.net

The biosynthesis would likely begin with the formation of C10 monoterpene precursors. In plants, this occurs via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net The condensation of these two units forms geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

From GPP, a series of enzymatic reactions including hydrolysis, oxidation, and reduction can lead to a variety of acyclic monoterpenoids such as geraniol, nerol, or citronellol. The formation of this compound would then proceed through subsequent oxidation steps of one of these C10 monoterpenoid precursors. For example, a precursor like 3,7-dimethyloctanal (B3032866) could undergo a series of enzymatic oxidations to introduce the ketone group at the C-6 position and the carboxylic acid group at the C-1 position. This proposed pathway involves a series of oxidation and potential isomerization reactions, catalyzed by various oxidoreductases and other enzymes, to yield the final keto acid structure.

Investigation of Metabolic Roles of Related Keto Acids

Keto acids are organic compounds that contain both a carboxylic acid and a ketone group. wikipedia.org They are crucial intermediates in numerous metabolic pathways. tuscany-diet.net Based on the position of the ketone group relative to the carboxylic acid, they are classified into alpha (α), beta (β), and gamma (γ) keto acids, each with distinct metabolic roles. wikipedia.orgtuscany-diet.net

Alpha-Keto Acids (2-oxoacids)

Alpha-keto acids have the ketone group adjacent to the carboxylic acid. wikipedia.org They are centrally involved in the metabolism of amino acids and carbohydrates.

Alpha-Ketoglutarate: This is a key intermediate in the Krebs cycle (citric acid cycle), a fundamental pathway for cellular energy production. nih.gov It also acts as a primary nitrogen scavenger in the body by participating in transamination reactions, where it accepts an amino group from an amino acid to form glutamate. nih.govresearchgate.net This function links the metabolism of amino acids with energy metabolism. researchgate.net

Pyruvic Acid (Pyruvate): As the end product of glycolysis, pyruvate (B1213749) sits (B43327) at a critical metabolic junction. mdpi.com It can be converted into acetyl-CoA to enter the Krebs cycle for energy production, be used to synthesize glucose via gluconeogenesis, or be converted to certain amino acids like alanine. mdpi.com

Branched-Chain Alpha-Keto Acids (BCKAs): These are formed from the deamination of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govfrontiersin.org The irreversible degradation of BCKAs is initiated by the branched-chain ketoacid dehydrogenase (BCKDH) complex, a crucial regulatory point in BCAA metabolism. nih.gov These keto acids can affect energy supply and protein synthesis in muscle tissue. nih.gov

Beta-Keto Acids (3-oxoacids)

In beta-keto acids, the ketone group is on the second carbon from the carboxylic acid. wikipedia.org The most prominent examples are the ketone bodies.

Acetoacetic Acid (Acetoacetate): Along with D-β-hydroxybutyrate, acetoacetate (B1235776) is one of the main "ketone bodies" produced in the liver, primarily from the oxidation of fatty acids. nih.govnih.gov During periods of low glucose availability, such as fasting or prolonged exercise, ketone bodies are released into the bloodstream and utilized by extrahepatic tissues like the brain, heart, and skeletal muscle as an alternative energy source. nih.govresearchgate.netmdpi.com This process, known as ketolysis, converts ketone bodies back to acetyl-CoA, which then enters the Krebs cycle. mdpi.com

Gamma-Keto Acids (4-oxoacids)

Gamma-keto acids have their ketone group at the third carbon from the carboxylic acid. wikipedia.org An example is levulinic acid. wikipedia.org These compounds are involved in various anabolic pathways. For instance, in certain plants, 5-oxo-octanoic acid is a precursor in the biosynthesis of coniine alkaloids. wikipedia.org

The diverse roles of these related keto acids highlight their importance as metabolic intermediates, energy substrates, and precursors for biosynthesis.

Interactive Data Table: Metabolic Roles of Related Keto Acids

| Class of Keto Acid | Example Compound | Key Metabolic Role(s) |

| Alpha-Keto Acid | Alpha-Ketoglutarate | Krebs cycle intermediate; Nitrogen transport; Amino acid metabolism nih.govresearchgate.net |

| Pyruvic Acid | Links glycolysis to Krebs cycle; Substrate for gluconeogenesis and amino acid synthesis mdpi.com | |

| Branched-Chain Alpha-Keto Acids | Intermediates in the catabolism of branched-chain amino acids nih.govfrontiersin.org | |

| Beta-Keto Acid | Acetoacetic Acid | Energy source for extrahepatic tissues (ketone body); Fatty acid metabolism nih.govnih.gov |

| Gamma-Keto Acid | 5-oxo-octanoic acid | Precursor in alkaloid biosynthesis in some plants wikipedia.org |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Strategies for (3R)-3,7-dimethyl-6-oxooctanoic acid

The creation of the specific (3R) stereocenter in 3,7-dimethyl-6-oxooctanoic acid requires precise control of stereochemistry. Various asymmetric synthesis strategies can be employed to achieve this, including the use of chiral pool precursors, diastereoselective approaches, and regioselective functionalizations.

Enantioselective Synthesis from Chiral Pool Precursors (e.g., L-menthol)

The use of naturally abundant chiral molecules, known as the chiral pool, is a powerful strategy for the synthesis of enantiomerically pure compounds. L-menthol, with its well-defined stereocenters, serves as an excellent starting material for the synthesis of various chiral compounds. A plausible synthetic route to this compound from a derivative of the chiral pool, (R)-citronellal, which can be sourced from natural essential oils or synthesized from geraniol, involves a series of controlled chemical transformations. tudelft.nlrsc.org

(R)-citronellal already possesses the desired stereochemistry at the C3 position of the target molecule. The synthetic challenge then becomes the selective transformation of the alkene and aldehyde functionalities into the keto-acid moiety. A hypothetical reaction scheme could involve the protection of the aldehyde, followed by regioselective oxidation of the double bond to introduce the ketone functionality, and subsequent deprotection and oxidation of the aldehyde to a carboxylic acid.

Table 1: Hypothetical Enantioselective Synthesis from (R)-Citronellal

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Protection of Aldehyde | Ethylene glycol, p-toluenesulfonic acid (catalytic), Toluene, Dean-Stark trap | (R)-2-(3,7-dimethyl-5-octenyl)-1,3-dioxolane |

| 2 | Regioselective Oxidation | O2, PdCl2/CuCl, DMF/H2O | (R)-2-(3,7-dimethyl-6-oxo-octyl)-1,3-dioxolane |

Diastereoselective Approaches to the (3R) Stereocenter

Diastereoselective reactions are another cornerstone of asymmetric synthesis, where a chiral auxiliary or reagent is used to control the formation of a new stereocenter. A common strategy is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov For the synthesis of this compound, a diastereoselective conjugate addition of a methyl group equivalent to an appropriate α,β-unsaturated precursor can establish the (3R) stereocenter. acs.org

For instance, a chiral auxiliary can be attached to a precursor molecule to direct the incoming nucleophile to a specific face of the molecule. After the desired stereocenter is set, the auxiliary is removed.

Table 2: Representative Diastereoselective Conjugate Addition

| Substrate | Chiral Auxiliary | Nucleophile | Reaction Conditions | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (E)-N-(hept-2-enoyl)oxazolidin-2-one | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LiCu(CH3)2 | THF, -78 °C | 95:5 |

Regioselective Functionalization in Synthesis

Regioselectivity is crucial when a molecule has multiple reactive sites. In the context of synthesizing this compound, regioselective oxidation of a precursor like (R)-citronellol is a key step. researchgate.netfrontiersin.orgmdpi.com (R)-citronellol has a double bond and a primary alcohol. To obtain the target keto-acid, the double bond needs to be oxidized to a ketone, and the primary alcohol needs to be oxidized to a carboxylic acid, all while preserving the stereocenter.

A selective oxidation of the double bond can be achieved using various methods, such as Wacker-type oxidation, while the primary alcohol is protected. Following the formation of the ketone, the protecting group on the alcohol can be removed, and the alcohol can be oxidized to the carboxylic acid.

Derivatization and Further Chemical Transformations

This compound possesses two key functional groups, a ketone and a carboxylic acid, which can be selectively modified to produce a variety of derivatives.

Reactions Involving the Keto Group (e.g., reduction, addition reactions)

The ketone functionality at the C6 position is susceptible to nucleophilic attack and can be a site for various transformations.

Reduction: The keto group can be reduced to a secondary alcohol, introducing a new stereocenter. The choice of reducing agent can influence the diastereoselectivity of this transformation.

Table 3: Reduction of the Keto Group

| Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio |

|---|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH4) | Methanol | 0 | (3R,6S)-6-hydroxy-3,7-dimethyloctanoic acid | 60:40 |

Addition Reactions: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols, extending the carbon skeleton.

Carboxylic Acid Functionalizations (e.g., esterification, amide formation)

The carboxylic acid group is readily converted into other functional groups such as esters and amides.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification of sterically hindered acids may require specific conditions. researchgate.net

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or using catalysts such as zirconium(IV) chloride to facilitate the direct coupling of non-activated carboxylic acids and amines. researchgate.net

Table 4: Amide Formation from this compound

| Amine | Coupling Agent | Solvent | Product |

|---|---|---|---|

| Benzylamine | DCC, HOBt | Dichloromethane (DCM) | (3R)-N-benzyl-3,7-dimethyl-6-oxooctanamide |

Oligomerization and Macrolactonization Reactions (e.g., formation of macroheterocycles and macrolides)

There is a lack of specific published research detailing the oligomerization or macrolactonization of this compound to form macroheterocycles or macrolides. In principle, the bifunctional nature of this molecule—possessing both a carboxylic acid and a ketone group—could allow it to serve as a monomer or a precursor in such reactions.

Macrolactonization, the intramolecular esterification to form a large cyclic ester (a macrolide), would require the reduction of the ketone at the 6-position to a hydroxyl group to enable cyclization with the carboxylic acid. Subsequent transformations could then re-introduce the ketone if desired. Oligomerization could potentially occur through intermolecular esterification, leading to linear or cyclic polyesters.

The synthesis of macroheterocycles would involve reacting this compound with other bifunctional molecules containing heteroatoms like nitrogen or sulfur. For instance, reaction with a diamine could lead to the formation of macrolactams.

However, without specific experimental data, any discussion of reaction conditions, catalysts, yields, and the stereochemical outcome of such reactions for this compound remains speculative.

Data Table: Hypothetical Macrolactonization Precursors from this compound

| Precursor Structure | Target Macrocycle Type | Required Transformation |

| (3R)-6-hydroxy-3,7-dimethyloctanoic acid | Macrolide | Intramolecular esterification |

| Dimer of (3R)-6-hydroxy-3,7-dimethyloctanoic acid | 18-membered Dilactone | Intermolecular esterification followed by intramolecular cyclization |

Note: This table is illustrative of potential synthetic pathways and is not based on published experimental results for this compound.

Transformations to Other Chiral Branched Octanoic Acid Derivatives

Specific examples of the transformation of this compound into other chiral branched octanoic acid derivatives are not well-documented. The chemical structure of this compound allows for a variety of potential transformations:

Reduction of the Ketone: The ketone at the 6-position could be stereoselectively reduced to a hydroxyl group, yielding (3R, 6R)- or (3R, 6S)-3,7-dimethyl-6-hydroxyoctanoic acid.

Modification of the Carboxylic Acid: The carboxylic acid could be converted to other functional groups such as esters, amides, or an alcohol (via reduction).

Reactions at the α-carbon to the Ketone: The enolate of the ketone could potentially undergo alkylation or other reactions to introduce further branching.

These transformations would lead to a range of other chiral branched octanoic acid derivatives, but specific reagents, conditions, and stereochemical control for these reactions starting from this compound have not been detailed in the available literature.

Data Table: Potential Chiral Branched Octanoic Acid Derivatives from this compound

| Starting Material | Transformation | Potential Product |

| This compound | Stereoselective ketone reduction | (3R, 6S)-3,7-dimethyl-6-hydroxyoctanoic acid |

| This compound | Esterification | Methyl (3R)-3,7-dimethyl-6-oxooctanoate |

| This compound | Amidation with ammonia (B1221849) | (3R)-3,7-dimethyl-6-oxooctanamide |

Note: This table presents theoretical transformations and does not represent experimentally verified results.

Elucidation of Reaction Mechanisms in Synthetic Pathways

Detailed mechanistic studies elucidating the stereoselective formation of the (R)-chirality at the 3-position during the synthesis of 3,7-dimethyl-6-oxooctanoic acid are not prominently featured in the scientific literature. The synthesis of chiral molecules typically involves either the use of a chiral starting material from the chiral pool, the use of a chiral auxiliary, or an asymmetric catalytic reaction.

A plausible synthetic approach could involve a Michael addition of an organocuprate to a chiral α,β-unsaturated acceptor or an asymmetric conjugate addition reaction. The mechanism of such reactions would involve the formation of a stereochemically defined enolate intermediate, the geometry of which would be controlled by the chiral catalyst or auxiliary, leading to the observed (R)-configuration upon protonation.

Without specific synthetic routes published for this compound, a detailed discussion of the reaction mechanisms, including transition state models, kinetic studies, and the role of catalysts, cannot be provided.

Stereochemical Investigations and Chiral Purity Analysis

Elucidation of Absolute Configuration and Stereoisomeric Relationship

The determination of the absolute 'R' configuration at the chiral center (carbon-3) of (3R)-3,7-dimethyl-6-oxooctanoic acid would typically be achieved through established chemical and spectroscopic methods. Techniques such as X-ray crystallography of the pure enantiomer or a suitable crystalline derivative provide unambiguous proof of the three-dimensional arrangement of atoms. Spectroscopic methods, including Circular Dichroism (CD), can also be employed to assign the absolute configuration by comparing experimental data with theoretical calculations or with spectra of structurally related compounds of known stereochemistry.

This compound possesses one stereocenter at the C3 position. Therefore, it exists as a pair of enantiomers: this compound and (3S)-3,7-dimethyl-6-oxooctanoic acid. These two molecules are non-superimposable mirror images of each other and would be expected to have identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical rotation) and other chiral entities. However, specific studies detailing these relationships for this particular compound are absent from the scientific literature.

Methodologies for Assessing Enantiomeric Excess and Diastereomeric Ratios

The assessment of enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is crucial in stereoselective synthesis and resolution. For a carboxylic acid like this compound, several analytical techniques are commonly utilized, although no specific applications to this compound have been documented.

Common Methodologies for Enantiomeric Excess Determination:

| Method | Principle |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers is achieved on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for quantification. |

| Gas Chromatography (GC) on a Chiral Column | Similar to HPLC, this method separates volatile derivatives of the enantiomers on a chiral stationary phase. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent, the enantiomers are converted into diastereomers or form diastereomeric complexes. These have distinct NMR signals, allowing for integration and calculation of the enantiomeric ratio. |

| Capillary Electrophoresis (CE) | This technique separates enantiomers in a capillary based on their different mobilities in the presence of a chiral selector added to the buffer. |

While these methods are standard in stereochemical analysis, no published data, such as chromatograms or spectra, demonstrate their specific application for determining the enantiomeric excess of this compound.

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The stereochemistry of a molecule profoundly influences its chemical reactivity, especially in reactions involving other chiral molecules or catalysts, such as enzymatic transformations. The specific orientation of the methyl group at the C3 position in this compound would dictate how the molecule fits into the active site of an enzyme or interacts with a chiral reagent. This steric arrangement can affect the rate and outcome of a reaction, leading to stereoselective or stereospecific transformations. For instance, in a hypothetical enzymatic reduction of the ketone at the C6 position, the (3R) configuration could direct the approach of a hydride reagent to one face of the carbonyl group, leading to a specific diastereomer of the resulting alcohol. However, no experimental studies have been found that investigate or demonstrate the impact of the C3 stereocenter on the reactivity of this particular compound.

Chiral Resolution Techniques Applied to this compound and its Derivatives

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For a carboxylic acid, the most common method is the formation of diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

Potential Chiral Resolving Agents for Carboxylic Acids:

| Resolving Agent Class | Examples |

| Chiral Amines | (+)- or (-)-α-Phenylethylamine |

| Brucine | |

| Strychnine | |

| Quinine | |

| Chiral Amino Alcohols | (+)- or (-)-Ephedrine |

Although this is a well-established technique, there are no specific reports in the scientific literature detailing the successful chiral resolution of racemic 3,7-dimethyl-6-oxooctanoic acid or its derivatives using these or any other methods. The optimal resolving agent, solvent system, and crystallization conditions would need to be determined empirically.

Advanced Analytical Techniques for Structural and Purity Confirmation

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of (3R)-3,7-dimethyl-6-oxooctanoic acid.

¹H NMR Spectroscopy : This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to observe distinct signals for the methyl protons, the methine protons, and the methylene (B1212753) protons at various positions along the carbon chain. The proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene, methine, carbonyl). The carbonyl carbons of the ketone and carboxylic acid functional groups are particularly diagnostic, appearing at the downfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |

| Ketone (C=O) | - | 205 - 215 |

| Methine at C3 (-CH-) | 2.2 - 2.6 (m) | 35 - 45 |

| Methine at C7 (-CH-) | 2.5 - 2.9 (m) | 40 - 50 |

| Methylene at C2 (-CH₂-) | 2.1 - 2.5 (m) | 40 - 50 |

| Methylene at C4 (-CH₂-) | 1.4 - 1.8 (m) | 25 - 35 |

| Methylene at C5 (-CH₂-) | 2.4 - 2.8 (m) | 30 - 40 |

| Methyl at C3 (-CH₃) | 0.9 - 1.2 (d) | 15 - 25 |

| Methyls at C7 (2 x -CH₃) | 1.0 - 1.3 (d) | 15 - 25 |

Note: Predicted values are based on typical ranges for similar functional groups and structural motifs. s = singlet, d = doublet, m = multiplet.

Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, with a molecular formula of C₁₀H₁₈O₃, the molecular weight is 186.25 g/mol . In a mass spectrum, one would expect to find a molecular ion peak (M⁺) corresponding to this mass. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with specific bond cleavages being favored.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Interpretation |

| [M+H]⁺ | 187.1329 | Protonated molecular ion |

| [M+Na]⁺ | 209.1148 | Sodiated molecular ion |

| [M-H]⁻ | 185.1183 | Deprotonated molecular ion |

| [M-H₂O]⁺ | 169.1223 | Loss of water from the molecular ion |

| [M-COOH]⁺ | 141.1274 | Loss of the carboxylic acid group |

Note: Predicted m/z values are based on the molecular formula and common adducts/fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the carboxylic acid and ketone functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band, while the C=O stretches of both the carboxylic acid and the ketone would be sharp and intense, but at slightly different frequencies.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Ketone | C=O stretch | 1705 - 1725 |

| C-H (sp³) | C-H stretch | 2850 - 3000 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby allowing for an accurate assessment of its purity.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. In GC, the sample is vaporized and injected into a long, thin column. An inert gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds separate based on their boiling points and their interactions with the stationary phase. A detector at the end of the column measures the amount of each component as it elutes.

For this compound, GC analysis would likely require derivatization (e.g., esterification of the carboxylic acid) to increase its volatility and thermal stability. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase stream and is separated into its components based on their differential interactions with the stationary and mobile phases.

This compound is well-suited for analysis by reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid to suppress ionization of the carboxyl group). The purity of the sample can be determined by the relative area of the peak corresponding to the target compound in the chromatogram.

Enantioselective Chromatographic Separations

The separation of enantiomers is a critical analytical challenge due to their identical physical and chemical properties in an achiral environment. Enantioselective chromatography is the cornerstone for determining the enantiomeric purity of chiral molecules like this compound. This is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be utilized for this purpose.

For a carboxylic acid such as this compound, derivatization is often a prerequisite for successful chiral GC analysis to enhance volatility and improve interaction with the CSP. In contrast, chiral HPLC can often directly separate the enantiomers or their simple derivatives. The selection of the appropriate CSP is paramount and is typically based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for a broad range of chiral compounds, including carboxylic acids. Other CSPs, like those based on macrocyclic glycopeptides or cyclodextrins, also offer unique selectivities.

The development of a robust enantioselective method involves optimizing several parameters, including the mobile phase composition (for HPLC) or temperature program (for GC), flow rate, and detection method. The resolution (Rs) between the enantiomeric peaks is a key measure of the separation's success, with a baseline resolution (Rs ≥ 1.5) being the goal for accurate quantification.

Below is a hypothetical data table illustrating potential enantioselective chromatographic methods for the analysis of 3,7-dimethyl-6-oxooctanoic acid enantiomers. This data is based on typical performance for similar chiral carboxylic acids on common chiral stationary phases and is for illustrative purposes.

Interactive Data Table: Hypothetical Enantioselective Chromatographic Methods for 3,7-dimethyl-6-oxooctanoic acid

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Derivatization | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| HPLC | Chiralcel® OD-H | Hexane/Isopropanol/TFA (90:10:0.1) | None | 12.5 | 14.2 | 1.8 |

| HPLC | Chirobiotic® T | Methanol/Acetic Acid/TEA (100:0.1:0.1) | None | 9.8 | 11.5 | 1.6 |

| GC | Rt-βDEXsm™ | Helium | Methyl Ester | 21.3 | 22.1 | 1.9 |

| SFC | Chiralpak® AD-H | CO2/Methanol (85:15) | None | 4.5 | 5.1 | 1.7 |

TFA: Trifluoroacetic Acid, TEA: Triethylamine. Data is illustrative.

Advanced Data Analysis in Analytical Chemistry

In modern analytical chemistry, the acquisition of high-quality data is often coupled with advanced data analysis techniques to extract meaningful information, especially when dealing with complex datasets from multiple samples. For a compound like this compound, which may be a component in intricate biological or chemical systems, these methods are invaluable.

Chemometrics encompasses the application of mathematical and statistical methods to chemical data. In the context of analyzing this compound, chemometric approaches can be applied to data obtained from techniques like chromatography and spectroscopy. For instance, if this compound is part of a larger profile of organic acids in a set of samples, Principal Component Analysis (PCA) can be used as an unsupervised pattern recognition technique. PCA can reveal clustering of samples based on their organic acid profiles, potentially highlighting differences between experimental groups.

Following an exploratory analysis with PCA, supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) can be employed to build a model that predicts the class of a sample (e.g., diseased vs. healthy) based on its analytical profile. The variables that contribute most significantly to the discrimination in the PLS-DA model can then be identified, potentially pinpointing this compound as a biomarker if its concentration is a key differentiator.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, frequently utilizes these advanced data analysis techniques. If this compound is being studied as part of a metabolome, the analytical data (often from GC-MS or LC-MS) will consist of a vast number of metabolic features. Multivariate analysis is essential to navigate this complexity. unl.edu For example, a metabolomics study could reveal correlations between the levels of this compound and other metabolites, providing insights into biochemical pathways.

Furthermore, techniques like multivariate curve resolution can be applied to unresolved chromatographic peaks, which can be particularly useful in complex matrices where co-elution is common. nih.gov This allows for the deconvolution of the signals and more accurate quantification of the individual components, including this compound.

Biological Contexts and Derived Bioactive Compounds

Metabolic Intermediary Roles of Related Keto Acids in Eukaryotes

While specific metabolic pathways involving (3R)-3,7-dimethyl-6-oxooctanoic acid are not extensively detailed in broad literature, its structure as a branched-chain keto acid (BCKA) places it within the context of branched-chain amino acid (BCAA) metabolism. In eukaryotes, the catabolism of the three essential BCAAs—leucine, isoleucine, and valine—is a crucial metabolic process. The initial and reversible step in this pathway is the transamination of BCAAs into their corresponding BCKAs, a reaction catalyzed by branched-chain aminotransferases (BCATs). scilit.commdpi.com

These resulting keto acids, such as α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine), serve as important metabolic intermediates. mdpi.com Although BCAA catabolism can occur in various tissues, it is particularly active in skeletal muscle. nih.gov The BCKAs produced can then be further metabolized. A primary fate is their irreversible oxidative decarboxylation by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is a rate-limiting step in BCAA catabolism. scilit.comnih.gov This reaction converts the BCKAs into their respective acyl-CoA derivatives, which can then enter central energy metabolism pathways, such as the tricarboxylic acid (TCA) cycle, for ATP production or serve as precursors for lipid synthesis. mdpi.com

Therefore, keto acids analogous in structure to this compound are integral to managing protein turnover, energy homeostasis, and nutrient signaling within the cell. mdpi.comnih.gov

Biochemical Transformations and Enzyme Interactions involving Keto Acid Analogues

The principal biochemical transformations for branched-chain keto acids involve two key enzyme-catalyzed reactions that are shared among the catabolic pathways of leucine, isoleucine, and valine.

The first is a reversible transamination reaction. Branched-chain aminotransferases (BCATs), which exist in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms, catalyze the transfer of an amino group from a BCAA to α-ketoglutarate, yielding the corresponding BCKA and glutamate. scilit.commdpi.com This reaction requires pyridoxal (B1214274) phosphate (B84403) (PLP), a vitamin B6 derivative, as a crucial cofactor to facilitate the amino group transfer.

The second and rate-limiting transformation is the irreversible oxidative decarboxylation of the BCKAs. This is carried out by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a large multi-enzyme structure located in the inner mitochondrial membrane. This complex is analogous in structure and function to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. The BCKDH complex catalyzes the conversion of the BCKA into a branched-chain acyl-CoA derivative, releasing CO2 and producing NADH. nih.gov This intricate reaction requires a suite of five cofactors:

Thiamine pyrophosphate (TPP)

Lipoate

Coenzyme A (CoA)

Flavin adenine (B156593) dinucleotide (FAD)

Nicotinamide adenine dinucleotide (NAD+)

The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation and dephosphorylation, by a specific kinase (BCKDK) and phosphatase (PPM1K), respectively, ensuring precise control over BCAA catabolism.

| Transformation | Enzyme Family | Cofactor(s) Required | General Substrate | General Product |

|---|---|---|---|---|

| Reversible Transamination | Branched-Chain Aminotransferase (BCAT) | Pyridoxal Phosphate (PLP) | Branched-Chain Amino Acid | Branched-Chain Keto Acid |

| Oxidative Decarboxylation | Branched-Chain Ketoacid Dehydrogenase (BCKDH) Complex | TPP, Lipoate, CoA, FAD, NAD+ | Branched-Chain Keto Acid | Branched-Chain Acyl-CoA |

Biological Activity of Macrolide and Macroheterocycle Derivatives Synthesized from this compound

A review of available scientific literature did not yield specific studies on the synthesis of macrolide or macroheterocycle derivatives where this compound was utilized as the starting material or a primary building block.

Information regarding the investigation of antibacterial activities of macrolide or macroheterocycle derivatives synthesized specifically from this compound is not available in the reviewed literature.

Information regarding the exploration of other biological potentials, such as enzyme inhibition mechanisms, of derivatives synthesized specifically from this compound is not available in the reviewed literature.

Computational and Theoretical Chemical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its flexibility. libretexts.org The different spatial arrangements of atoms that can be interconverted by rotation around single bonds are known as conformations. edurev.in For an acyclic molecule like (3R)-3,7-dimethyl-6-oxooctanoic acid, which has multiple single bonds, a vast number of conformations are possible.

The study of these conformations, or conformational analysis, helps to identify the most stable, low-energy arrangements that the molecule is likely to adopt. chemistrysteps.com This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. The presence of methyl branches, as seen in this compound, introduces steric hindrance that restricts rotation around adjacent single bonds, leading to more defined low-energy conformations. lipotype.com

Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape of molecules like branched-chain fatty acids. acs.orgnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the exploration of different conformational states. Such studies on model bacterial membranes have shown that branched-chain fatty acids can increase the fluidity of the lipid bilayer. acs.orgnih.gov

The primary conformations of interest in acyclic systems are the staggered and eclipsed arrangements around a carbon-carbon single bond. libretexts.org The staggered conformation, where the substituents on adjacent carbons are as far apart as possible, is generally more stable than the eclipsed conformation, where they are aligned. libretexts.org The energy difference between these conformations is due to torsional strain. libretexts.org For a molecule with multiple substituents, like this compound, the relative stability of different staggered conformations (gauche and anti) will also depend on steric interactions between the larger groups.

Table 1: Key Concepts in Conformational Analysis

| Concept | Description |

|---|---|

| Conformation | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. edurev.in |

| Conformational Analysis | The study of the energies of different conformations and their influence on the properties of a molecule. chemistrysteps.com |

| Staggered Conformation | A conformation where the atoms or groups on adjacent carbons are as far apart as possible (dihedral angle of 60°). libretexts.org |

| Eclipsed Conformation | A conformation where the atoms or groups on adjacent carbons are aligned with each other (dihedral angle of 0°). libretexts.org |

| Torsional Strain | The increase in energy due to the repulsion between bonding electrons in eclipsed conformations. libretexts.org |

| Steric Hindrance | The repulsion between the electron clouds of atoms or groups that are in close proximity. |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are a fundamental tool for investigating the mechanisms of chemical reactions. nih.gov These calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. acs.orgrsc.org The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to occur.

For this compound, quantum chemical calculations could be employed to study a variety of reactions involving its two functional groups: the carboxylic acid and the ketone. For example, the keto-enol tautomerism of the ketone group could be investigated. researchgate.net Quantum chemical calculations can determine the relative energies of the keto and enol forms and the energy barrier for their interconversion.

Table 2: Applications of Quantum Chemical Calculations in Reaction Analysis

| Application | Description |

|---|---|

| Reaction Pathway Mapping | Tracing the energetic profile of a reaction from reactants to products, including any intermediates and transition states. rsc.org |

| Transition State Characterization | Determining the geometry and energy of the transition state, which provides insight into the reaction's activation energy. acs.org |

| Kinetic and Thermodynamic Prediction | Estimating reaction rates and equilibrium constants based on calculated energy barriers and relative energies of species. core.ac.uk |

| Mechanistic Elucidation | Providing a detailed understanding of the step-by-step process of bond breaking and formation during a chemical reaction. nih.gov |

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, such as that obtained from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov By calculating the spectroscopic properties of a molecule, it is possible to assign experimental spectra, confirm molecular structures, and understand the relationship between structure and spectroscopic features.

For this compound, IR spectroscopy would show characteristic absorptions for the carbonyl groups of the ketone and the carboxylic acid. The C=O stretching vibration of a saturated aliphatic ketone typically appears around 1715 cm⁻¹, while that of a saturated carboxylic acid is found around 1710 cm⁻¹. pressbooks.pubfiveable.melibretexts.org Computational methods can predict the vibrational frequencies of these modes, aiding in the assignment of the experimental spectrum.

NMR spectroscopy is another powerful technique for structure elucidation. The ¹H and ¹³C chemical shifts are sensitive to the electronic environment of the nuclei. nih.gov The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbons of the ketone and carboxylic acid in the range of 190-215 ppm. libretexts.org The aldehydic proton, if present, would appear in the ¹H NMR spectrum between 9-10 ppm. fiveable.me Density Functional Theory (DFT) calculations are widely used to predict NMR chemical shifts with good accuracy, providing a valuable tool for structural assignment. nih.govmdpi.com

Table 3: Predicted Spectroscopic Features for this compound based on Typical Functional Group Absorptions

| Spectroscopy | Functional Group | Characteristic Absorption/Chemical Shift |

|---|---|---|

| IR Spectroscopy | Ketone (C=O) | ~1715 cm⁻¹ fiveable.melibretexts.org |

| Carboxylic Acid (C=O) | ~1710 cm⁻¹ | |

| Carboxylic Acid (O-H) | Broad, 2500-3300 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Ketone Carbonyl (C=O) | 200-215 ppm libretexts.org |

| Carboxylic Acid Carbonyl (C=O) | 170-185 ppm | |

| ¹H NMR Spectroscopy | α-protons (to C=O) | 2.0-2.5 ppm libretexts.org |

Docking Studies with Relevant Enzyme Active Sites (for derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. ajgreenchem.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the interactions between a ligand and its protein target at the molecular level.

While there are no specific docking studies reported for this compound, this methodology could be applied to its derivatives to explore their potential interactions with relevant enzyme active sites. For example, derivatives of this molecule could be designed to target enzymes involved in fatty acid metabolism, such as fatty acid synthase or desaturases. nih.govnih.gov

In a typical docking study, the three-dimensional structure of the target enzyme is obtained from a protein database. ajgreenchem.com The ligand, in this case, a derivative of this compound, is then computationally "docked" into the active site of the enzyme. A scoring function is used to estimate the binding affinity of the ligand for the protein, and the predicted binding mode reveals the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Such studies can provide valuable insights for the design of new molecules with specific biological activities. researchgate.net

Table 4: Key Steps in a Molecular Docking Study

| Step | Description |

|---|---|

| 1. Receptor Preparation | Obtaining and preparing the 3D structure of the target protein, which may involve adding hydrogen atoms and assigning charges. ajgreenchem.com |

| 2. Ligand Preparation | Generating the 3D structure of the ligand and assigning its correct protonation state and stereochemistry. ajgreenchem.com |

| 3. Docking Simulation | Placing the ligand in the active site of the receptor and exploring different orientations and conformations to find the most favorable binding mode. nih.gov |

| 4. Scoring and Analysis | Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the intermolecular interactions between the ligand and the receptor. nih.gov |

Q & A

Q. Q1: What are the standard synthetic routes for (3R)-3,7-dimethyl-6-oxooctanoic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of chiral terpenoid-derived acids like this compound typically involves enantioselective strategies:

- Step 1 : Start with a β-keto ester precursor. Introduce methyl groups via alkylation (e.g., using LDA or Grignard reagents) at positions 3 and 7, ensuring regioselectivity through steric and electronic control .

- Step 2 : Catalytic asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can achieve the (3R) configuration. For example, chiral ruthenium catalysts (e.g., Noyori-type) reduce ketones to alcohols with high enantiomeric excess (ee >95%) .

- Step 3 : Oxidize the intermediate 6-hydroxy group to a ketone using Jones oxidation or Swern conditions .

Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak® columns) and NMR (e.g., Mosher ester analysis) .

Advanced Analytical Techniques

Q. Q2: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Methodological Answer :

- Systematic Reanalysis : Reproduce synthesis and purification under controlled conditions (e.g., inert atmosphere, solvent grade). Use differential scanning calorimetry (DSC) for melting point validation .

- Solubility Profiling : Perform phase-solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS) .

- Data Harmonization : Cross-reference with high-purity standards synthesized via independent routes (e.g., enzymatic vs. chemical synthesis) .

Stability and Degradation Pathways

Q. Q3: What experimental protocols are recommended to assess the stability of this compound under varying storage conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via LC-MS to identify byproducts (e.g., decarboxylation or keto-enol tautomerism) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage temperatures (4°C or −20°C) .

- Recommendations : Store in amber vials under nitrogen, with desiccants, and avoid aqueous buffers at high pH .

Biological Activity Profiling

Q. Q4: How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

Methodological Answer :

- Assay Design : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains in broth microdilution assays. Include controls (e.g., ampicillin) and measure MIC/MBC values .

- Mechanistic Studies : Perform time-kill curves and synergism tests with β-lactams. Use fluorescence microscopy (SYTOX Green) to assess membrane disruption .

- Data Interpretation : Correlate bioactivity with logP and pKa values to optimize lead compounds .

Computational Modeling

Q. Q5: Which computational tools are suitable for predicting the metabolic pathways of this compound?

Methodological Answer :

- In Silico Tools : Use SwissADME for bioavailability predictions and GLORYx for metabolite identification. Molecular docking (AutoDock Vina) can map interactions with cytochrome P450 enzymes .

- Validation : Compare predictions with in vitro hepatocyte incubation studies (LC-MS/MS) to identify phase I/II metabolites .

Handling Contradictory Spectral Data

Q. Q6: How should researchers address inconsistencies in NMR or MS data across studies?

Methodological Answer :

- Standardized Protocols : Acquire NMR spectra (500 MHz or higher) in deuterated solvents (e.g., CDCl₃) with TMS as an internal standard. For MS, use high-resolution instruments (Q-TOF) and isotopic pattern matching .

- Collaborative Verification : Share raw data via repositories (e.g., PubChem) for cross-lab validation. Reanalyze disputed samples with independent techniques (e.g., IR spectroscopy) .

Advanced Stereochemical Analysis

Q. Q7: What strategies are effective for determining the absolute configuration of this compound in absence of single-crystal X-ray data?

Methodological Answer :

- Chiroptical Methods : Use electronic circular dichroism (ECD) with density functional theory (DFT) calculations. Compare experimental ECD spectra with simulated spectra for (3R) vs. (3S) configurations .

- Derivatization : Convert the acid to a Mosher ester or benzoylated derivative and analyze via ¹H-NMR to observe diastereotopic splitting patterns .

Ecotoxicological Impact Assessment

Q. Q8: What methodologies are recommended to study the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.